Cas no 179686-45-4 (tert-butyl N-(2-oxoazepan-3-yl)carbamate)

tert-ブチル N-(2-オキソアゼパン-3-イル)カルバメートは、有機合成中間体として重要な化合物です。この化合物は、アゼパン骨格と保護されたアミン基を有しており、医薬品や生理活性物質の合成において有用なビルディングブロックとして機能します。tert-ブトキシカルボニル(Boc)保護基を有するため、選択的な脱保護が可能で、多段階合成における官能基の制御に優れています。また、環状構造により立体選択的反応にも適しており、複雑な分子構築に貢献します。高い純度と安定性を備えており、研究開発用途に広く利用されています。

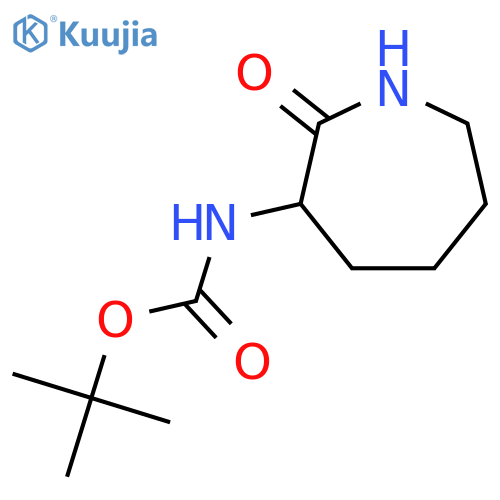

179686-45-4 structure

商品名:tert-butyl N-(2-oxoazepan-3-yl)carbamate

CAS番号:179686-45-4

MF:C11H20N2O3

メガワット:228.288103103638

MDL:MFCD02183574

CID:113246

PubChem ID:2756762

tert-butyl N-(2-oxoazepan-3-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- Carbamic acid,N-(hexahydro-2-oxo-1H-azepin-3-yl)-, 1,1-dimethylethyl ester

- (+/-)-N-A-BOC-AMINO-EPSILON-CAPROLACTAM

- (+/-)-N-Alpha-Boc-Amino-Epsilon-Caprolactam

- 3-N-Boc-Amino-epsilon-caprolactam

- Carbamic acid

- (+/-)-N-?-Boc-Amino-epsilon-caprolactam

- 3-N-Boc-amino-2-azepanone

- n-2-boc-aminocaprolactam

- tert-butyl 2-oxoazepan-3-ylcarbaMate

- (+/-)-N--Boc-Amino-epsilon-caprolactam

- R-N-ALPHA-BOC-AMINO-EPSILON-CAPROLACTAM

- tert-butyl N-(2-oxoazepan-3-yl)carbamate

- (RS)-N-BOC-ALPHA-AMINO-EPSILON-CAPROLACTAME

- (+/-)-N-Alpha-Boc-AMino-Epsilon-CaprolaCLaM

- tert-butyl (2-oxoazepan-3-yl)carbamate;3-N-Boc-Amino-epsilon-caprolactam

- MFCD02183574

- FT-0687402

- AC-30506

- SCHEMBL2329779

- FT-0772563

- EN300-65621

- MFCD00798169

- CS-0112893

- AKOS012110318

- DTXSID90373518

- 179686-45-4

- AM803389

- A3984

- AS-38490

- SY258097

- (2-Oxo-azepan-3-yl)-carbamic acid tert-butyl ester

- (S)-3-(Boc-amino)azepan-2-one

- AB89519

- SY045454

- Z1021287250

- 3-(Boc-amino)-2-azepanone

- J-524458

- J-502537

- n-alpha-boc-amino-epsilon-caprolactam

- AB88829

- tert-butyl (2-oxoazepan-3-yl)carbamate

- DA-09081

- tert-butyl (S)-(2-oxoazepan-3-yl)carbamate

- tert-butyl (R)-(2-oxoazepan-3-yl)carbamate

-

- MDL: MFCD02183574

- インチ: InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-6-4-5-7-12-9(8)14/h8H,4-7H2,1-3H3,(H,12,14)(H,13,15)

- InChIKey: AQKNKAUJTJFUMG-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)OC(=O)NC1CCCCNC1=O

計算された属性

- せいみつぶんしりょう: 228.14700

- どういたいしつりょう: 228.147

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 271

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 67.4A^2

じっけんとくせい

- 密度みつど: 1.09

- ふってん: 417.7°C at 760 mmHg

- フラッシュポイント: 206.4°C

- 屈折率: 1.488

- PSA: 74.41000

- LogP: 1.66010

tert-butyl N-(2-oxoazepan-3-yl)carbamate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302+H312+H332-H315-H319-H335

- 警告文: P261-P280-P305+P351+P338

- ちょぞうじょうけん:Keep in dark place,Sealed in dry,2-8°C(BD40371)

tert-butyl N-(2-oxoazepan-3-yl)carbamate 税関データ

- 税関コード:2933790090

- 税関データ:

中国税関コード:

2933790090概要:

2933790090その他のラクタム。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:9.0% 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933790090。その他のラクタム。付加価値税:17.0%税金還付率:9.0%最恵国関税:9.0%. General tariff:20.0%

tert-butyl N-(2-oxoazepan-3-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-65621-1.0g |

tert-butyl N-(2-oxoazepan-3-yl)carbamate |

179686-45-4 | 95.0% | 1.0g |

$142.0 | 2025-03-21 | |

| eNovation Chemicals LLC | D404812-25g |

3-N-BOC-AMINO-2-AZEPANONE |

179686-45-4 | 97% | 25g |

$600 | 2024-06-05 | |

| eNovation Chemicals LLC | D404812-1kg |

3-N-BOC-AMINO-2-AZEPANONE |

179686-45-4 | 97% | 1kg |

$4000 | 2024-06-05 | |

| eNovation Chemicals LLC | Y1317431-1G |

tert-butyl N-(2-oxoazepan-3-yl)carbamate |

179686-45-4 | 97% | 1g |

$90 | 2024-07-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1183533-10g |

tert-Butyl (2-oxoazepan-3-yl)carbamate |

179686-45-4 | 97% | 10g |

¥3642 | 2023-04-15 | |

| Chemenu | CM184501-1g |

3-N-Boc-Amino-epsilon-caprolactam |

179686-45-4 | 95% | 1g |

$*** | 2023-03-31 | |

| Chemenu | CM184501-5g |

3-N-Boc-Amino-epsilon-caprolactam |

179686-45-4 | 95% | 5g |

$*** | 2023-03-31 | |

| Chemenu | CM184501-1g |

3-N-Boc-Amino-epsilon-caprolactam |

179686-45-4 | 95% | 1g |

$107 | 2021-06-10 | |

| Chemenu | CM184501-10g |

3-N-Boc-Amino-epsilon-caprolactam |

179686-45-4 | 95% | 10g |

$486 | 2021-06-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-II176-200mg |

tert-butyl N-(2-oxoazepan-3-yl)carbamate |

179686-45-4 | 95% | 200mg |

242.0CNY | 2021-07-15 |

tert-butyl N-(2-oxoazepan-3-yl)carbamate 関連文献

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

179686-45-4 (tert-butyl N-(2-oxoazepan-3-yl)carbamate) 関連製品

- 35150-08-4(Boc-L-Valine Amide)

- 70533-96-9((S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate)

- 70717-76-9((R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate)

- 55297-72-8(N-Boc D-Isoglutamine)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:179686-45-4)tert-butyl N-(2-oxoazepan-3-yl)carbamate

清らかである:99%

はかる:5g

価格 ($):167.0